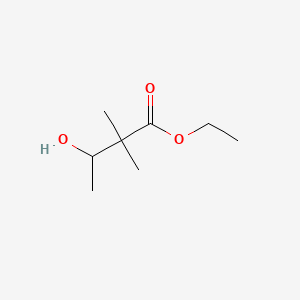

Ethyl 3-hydroxy-2,2-dimethylbutanoate

Description

The exact mass of the compound Ethyl 3-hydroxy-2,2-dimethylbutanoate is 160.109944368 g/mol and the complexity rating of the compound is 140. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-hydroxy-2,2-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxy-2,2-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVLAWBYJYWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-94-4 | |

| Record name | NSC402035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Ethyl 3-hydroxy-2,2-dimethylbutanoate IUPAC name and structure

The following technical guide is designed for researchers and drug development professionals, focusing on the structural utility, synthesis, and characterization of Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Functional Class: Chiral

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) is a specialized "neopentyl-like" building block used in the synthesis of metabolically robust pharmaceuticals. Unlike simple

-

Metabolic Stability: It blocks

-deprotonation, preventing racemization via enolization in physiological conditions. -

Retro-Aldol Resistance: The quaternary center sterically hinders the reverse-aldol degradation pathway, a common failure mode for

-hydroxy carbonyls.

This guide outlines the definitive synthesis routes, analytical profile, and strategic utility of this compound in modern drug discovery, specifically in the development of

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | Ethyl 3-hydroxy-2,2-dimethylbutanoate |

| Common Name | Ethyl 2,2-dimethyl-3-hydroxybutyrate |

| CAS Number | 7505-94-4 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 160.21 g/mol |

| Boiling Point | 228.3°C (760 mmHg) / ~72°C (12 mmHg) |

| Density | 0.988 g/cm³ |

| Chirality | C3 is a stereogenic center (forms R and S enantiomers) |

Synthetic Methodologies

Synthesis of this motif is non-trivial due to the steric bulk of the gem-dimethyl group. Two primary routes are established: the classical Reformatsky reaction (chemical) and Ketoreductase-mediated reduction (biocatalytic).

Route A: The Reformatsky Reaction (Chemical)

This is the most robust method for generating the racemic scaffold. It avoids the harsh bases required for Claisen condensations, which are often incompatible with the steric hindrance of the gem-dimethyl group.

Mechanism:

Zinc insertion into ethyl

Protocol:

-

Activation: Suspend Zinc dust (1.5 eq) in anhydrous THF under

. Activate with a catalytic amount of TMSCl or 1,2-dibromoethane. -

Addition: Add ethyl 2-bromo-2-methylpropionate (1.0 eq) and acetaldehyde (1.2 eq) dropwise to maintain a gentle reflux.

-

Quench: Cool to 0°C and quench with 1M HCl.

-

Workup: Extract with

, wash with brine, dry over -

Purification: Distillation in vacuo.

Critical Insight: The gem-dimethyl group stabilizes the zinc enolate, suppressing self-condensation side reactions (Blaise reaction), leading to generally high yields (>70%).

Figure 1: Mechanism of the Reformatsky synthesis targeting the hindered

Route B: Biocatalytic Reduction (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (ee > 99%), chemical reduction of the corresponding keto-ester (Ethyl 2,2-dimethylacetoacetate) is often insufficient due to poor facial selectivity caused by the bulky gem-dimethyl group.

Biocatalytic Solution: Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are required. Wild-type Baker's Yeast often gives poor yields for this specific substrate due to steric hindrance.

Protocol (General KRED Screen):

-

Substrate: Ethyl 2,2-dimethyl-3-oxobutanoate.

-

System: KRED enzyme + NADPH + Glucose Dehydrogenase (GDH) for cofactor recycling.

-

Conditions: Phosphate buffer (pH 7.0), 30°C.

-

Outcome: Specific enzymes (e.g., from Candida or Lactobacillus variants) can yield the (S)-enantiomer with >98% ee.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized material, the following NMR profile serves as a validation standard. The key diagnostic feature is the differentiation of the gem-dimethyl protons if the chiral center is resolved or the environment is sufficiently asymmetric.

Predicted NMR (300 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.18 | Quartet ( | 2H | Ester methylene | |

| 3.85 | Quartet ( | 1H | Methine proton (deshielded by OH) | |

| 2.60 | Broad Singlet | 1H | Exchangeable hydroxyl | |

| 1.28 | Triplet ( | 3H | Ester methyl | |

| 1.20 | Singlet | 3H | Gem-dimethyl (diastereotopic) | |

| 1.18 | Singlet | 3H | Gem-dimethyl (diastereotopic) | |

| 1.15 | Doublet ( | 3H | Terminal methyl coupled to C3 |

Validation Check: If the gem-dimethyl groups appear as a single peak, check the solvent; in chiral environments or high-res fields, they should be distinct due to the adjacent chiral center at C3.

Pharmaceutical Applications

Metabolic Blocking Group

In drug design, the 2,2-dimethyl-3-hydroxy motif is often employed to replace a standard

-

-Elimination: The lack of protons at the

-

Hydrolysis: The steric bulk retards esterase activity, prolonging the half-life of prodrugs.

-Lactamase Inhibitor Prodrugs

This scaffold is a documented intermediate in the synthesis of prodrugs for diazabicyclooctane-based

Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold in drug design.

References

-

Reformatsky Synthesis & Structure

-

Biocatalytic Approaches

-

Pharmaceutical Application (Prodrugs)

- World Intellectual Property Organization (WIPO), WO2018208557A1. "Prodrugs of beta-lactamase inhibitors.

Sources

- 1. WO2018208557A1 - 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylprop noate derivatives and related compounds as perorally administered profrugs of beta-lactamase inhibitors for treating bacterial infections - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Physicochemical Profiling and Applied Methodologies of Ethyl 3-hydroxy-2,2-dimethylbutanoate

As pharmaceutical development and natural product chemistry increasingly rely on sterically hindered aliphatic esters, Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) has emerged as a critical structural motif. This whitepaper provides a comprehensive, expert-level analysis of its physical properties, structure-activity relationships, synthetic pathways, and analytical characterization.

By understanding the causality behind its molecular behavior—specifically the influence of its C2 gem-dimethyl group—researchers can better leverage this compound as a pharmaceutical excipient, a prodrug building block, and an analytical biomarker.

Molecular Architecture & Physicochemical Profiling

The defining structural feature of Ethyl 3-hydroxy-2,2-dimethylbutanoate is the presence of a gem-dimethyl group at the alpha-carbon (C2) relative to the ethyl ester, adjacent to a secondary hydroxyl group at C3. This dense steric clustering fundamentally alters the molecule's thermodynamic and kinetic properties compared to linear aliphatic esters.

Quantitative Data Summary

The following table consolidates the experimentally verified and computed physicochemical properties of the compound, providing a baseline for formulation and synthetic planning [1], [2].

| Property | Value | Causality / Scientific Implication |

| Molecular Formula | C₈H₁₆O₃ | Defines the baseline aliphatic and oxygenated mass. |

| Molecular Weight | 160.21 g/mol | Optimal size for volatility and membrane permeability. |

| Boiling Point | 228.3 ºC (at 760 mmHg) | Elevated BP due to intermolecular hydrogen bonding from the C3 hydroxyl group. |

| Density | 0.988 g/cm³ | Near-water density, typical for short-chain oxygenated aliphatics. |

| Flash Point | 87.3 ºC | Indicates moderate volatility; requires standard flammable liquid handling. |

| Kovats Retention Index | 1699 (Polar Column) | High retention on polar phases (e.g., DB-Wax) due to strong H-bond interactions [3]. |

Structure-Property Relationships in Application

The strategic inclusion of Ethyl 3-hydroxy-2,2-dimethylbutanoate in pharmaceutical formulations is not arbitrary; it is dictated by the steric hindrance generated by the gem-dimethyl group.

In prodrug design (such as beta-lactamase inhibitors), incorporating this moiety adjacent to a hydrolyzable linkage shields the ester bond from premature enzymatic cleavage by non-specific plasma esterases. This tunable hydrolytic stability ensures the drug reaches its target before activation [4]. Furthermore, in oral formulations, this compound acts as a highly effective excipient. Its specific lipophilic profile and spatial geometry allow it to competitively bind to taste receptors, effectively masking the unpleasant bitterness of active pharmaceutical ingredients (APIs) and improving patient compliance [5].

Caption: Structure-property relationship driven by the C2 gem-dimethyl substitution.

Synthetic Methodologies: The Reformatsky Protocol

The synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate is classically achieved via a Reformatsky reaction rather than a standard base-catalyzed Aldol addition.

The Causality of the Method: Standard base-catalyzed aldol reactions with aliphatic esters and aldehydes often suffer from poor yields due to competing self-condensation and retro-aldol pathways. By utilizing an alpha-bromo ester (Ethyl 2-bromoisobutyrate) and activated zinc dust, the reaction generates a zinc enolate. This organozinc intermediate is significantly less basic than corresponding lithium or magnesium enolates. Consequently, it prevents the unwanted enolization and self-condensation of the highly reactive electrophile (acetaldehyde), driving the nucleophilic attack selectively toward the desired cross-coupled product.

Step-by-Step Experimental Workflow

Self-Validating System: This protocol includes an internal temperature control and a specific quenching mechanism to ensure the zinc enolate does not undergo premature hydrolysis.

-

Zinc Activation: Suspend 1.2 equivalents of zinc dust (Zn⁰) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of 1,2-dibromoethane and heat to reflux for 5 minutes, followed by the addition of 0.1 equivalents of trimethylsilyl chloride (TMSCl). Rationale: This chemically strips the passivating ZnO layer, ensuring rapid and uniform oxidative addition.

-

Reagent Addition: Cool the suspension to 0 °C. Add a mixture of Ethyl 2-bromoisobutyrate (1.0 eq) and Acetaldehyde (1.1 eq) dropwise over 30 minutes.

-

Coupling Phase: Allow the reaction to warm to room temperature, then gently reflux for 2 hours. Monitor the consumption of the bromo ester via TLC (Hexanes/Ethyl Acetate 8:2).

-

Quenching & Workup: Cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: A mildly acidic quench protonates the intermediate alkoxide without hydrolyzing the newly formed ester bond.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via fractional vacuum distillation to yield the pure beta-hydroxy ester.

Caption: Reformatsky synthesis workflow for Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Analytical Characterization: GC-MS & Retention Indices

Ethyl 3-hydroxy-2,2-dimethylbutanoate is frequently identified as a volatile secondary metabolite in complex botanical extracts, such as those from Diplopterys pubipetala [5] and the endophytic fungi of Scapania verrucosa [6].

The Causality of the Analytical Choice: Relying solely on Mass Spectrometry (MS) fragmentation for aliphatic esters can lead to false positives due to ubiquitous McLafferty rearrangements and similar fragmentation patterns among isomers. To create a self-validating analytical system, MS data must be orthogonally validated using Kovats Retention Indices (RI). The C3 hydroxyl group interacts strongly with polyethylene glycol (PEG) stationary phases, resulting in a highly specific RI of 1699 on a polar column, which distinctly separates it from non-hydroxylated analogs.

Step-by-Step GC-MS Profiling Protocol

-

Sample Preparation: Extract the biological matrix using a non-polar to mid-polar solvent system (e.g., diethyl ether or ethyl acetate) to capture the volatile ester fraction. Concentrate under a gentle stream of nitrogen.

-

Instrumental Setup: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a polar capillary column (e.g., DB-Wax or HP-INNOWax, 30 m × 0.25 mm × 0.25 µm).

-

Injection Parameters: Inject 1 µL of the extract in splitless mode. Set the injector temperature to 250 °C.

-

Oven Temperature Program: Hold at 50 °C for 2 minutes, ramp at 5 °C/min to 240 °C, and hold for 10 minutes. Rationale: A slow ramp ensures baseline resolution of sterically similar isomeric esters.

-

Detection & Validation: Operate the MS in electron ionization (EI) mode at 70 eV. Calculate the Kovats Retention Index by co-injecting a homologous series of n-alkanes (C8–C20) under identical conditions. Validate the identity by matching both the MS fragmentation pattern (m/z) and the experimental RI (target ~1699) against established databases[3].

References

-

PubChem - Ethyl 3-hydroxy-2,2-dimethylbutanoate | C8H16O3 | CID 344889. National Center for Biotechnology Information. Available at:[Link]

-

ChemSrc - ethyl 3-hydroxy-2,2-dimethyl-butanoate | CAS#:7505-94-4. Available at:[Link]

-

The Pherobase - The Kovats Retention Index: Ethyl 3-hydroxy-2,2-dimethylbutanoate (C8H16O3). Available at:[Link]

- Google Patents - WO2018208557A1 - 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylprop noate derivatives and related compounds as perorally administered profrugs.

-

MDPI - Diplopterys pubipetala (Malpighiaceae): Insights into Antioxidant, Antibacterial, and Antifungal Activities with Chemical Composition Analysis via UHPLC-MS/MS and GC/MS. Available at:[Link]

-

ResearchGate - Chemical Composition, Antifungal and Antitumor Properties of Ether Extracts of Scapania verrucosa Heeg. and its Endophytic Fungus Chaetomium fusiforme. Available at:[Link]

Discovery and history of Ethyl 3-hydroxy-2,2-dimethylbutanoate

An In-Depth Technical Guide to Ethyl 3-hydroxy-2,2-dimethylbutanoate: Discovery, Synthesis, and Pharmaceutical Applications

Introduction: The Dual Identity of a Beta-Hydroxy Ester

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) is a highly versatile

For drug development professionals and synthetic chemists, this compound is prized for its sterically hindered gem-dimethyl group and its reactive hydroxyl moiety. These structural features make it an ideal precursor for synthesizing lipophilic prodrug promoieties and for probing complex metabolic pathways in cancer chemotherapy. This whitepaper synthesizes the historical discovery, physicochemical data, and field-proven synthetic protocols associated with Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Physicochemical Profiling

Understanding the physical and chemical behavior of Ethyl 3-hydroxy-2,2-dimethylbutanoate is critical for optimizing reaction conditions, particularly in low-temperature derivatizations and chromatographic purifications. The sterically demanding 2,2-dimethyl substitution provides unique kinetic stability to the adjacent ester group, preventing premature hydrolysis during multi-step syntheses.

Table 1: Physicochemical Properties of Ethyl 3-hydroxy-2,2-dimethylbutanoate

| Property | Value | Source / Method |

| IUPAC Name | ethyl 3-hydroxy-2,2-dimethylbutanoate | Computed by Lexichem TK 2.7.0[1] |

| CAS Registry Number | 7505-94-4 | NIST Chemistry WebBook[2] |

| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| Boiling Point | 228.3 °C at 760 mmHg | Experimental (Chemsrc)[3] |

| Density | 0.988 g/cm³ | Experimental (Chemsrc)[3] |

| Flash Point | 87.3 °C | Experimental (Chemsrc)[3] |

| Kovats Retention Index | 1699 (Standard polar column) | NIST Mass Spectrometry Data Center[1] |

Historical Context and Natural Discovery

While initially synthesized in the laboratory, high-resolution GC-MS has revealed that Ethyl 3-hydroxy-2,2-dimethylbutanoate is synthesized in nature, serving distinct ecological and biological functions.

-

Fungal and Bryophyte Origins: The compound was identified in the ether extracts of the liverwort Scapania verrucosa and its endophytic fungus Chaetomium fusiforme. In these organisms, it contributes to the extract's inherent antifungal and antitumor properties[4].

-

Botanical Occurrence: It is a key volatile component in the leaves of Diplopterys pubipetala, a liana native to the Brazilian Cerrado. Research indicates that its presence correlates with the plant's strong antioxidant capacity and antifungal effects against Candida species[5].

-

Traditional Medicine: The compound was recently profiled as a constituent of the Krom Luang Chumphon Khet Udomsak (KKR) remedy, a century-old traditional Thai herbal medicine. The extract exhibits potent

-glucosidase inhibitory effects, suggesting a synergistic role in managing hyperglycemia[6]. -

Pharmaceutical Excipient: Beyond its active biological roles, its pleasant, fruity ester profile has led to its use as a pharmaceutical excipient to mask unpleasant tastes, thereby improving the palatability of oral liquid formulations[5].

Synthetic Methodologies & Mechanistic Causality

As a Senior Application Scientist, it is imperative to understand not just how a reaction is performed, but why specific conditions are chosen. The following protocols detail the synthesis of the compound and its subsequent derivatization into a highly reactive prodrug intermediate.

Protocol A: De Novo Synthesis via Reformatsky Coupling

The most reliable method to synthesize Ethyl 3-hydroxy-2,2-dimethylbutanoate is via a Reformatsky reaction between ethyl 2-bromo-2-methylpropanoate and acetaldehyde.

-

Step 1: Zinc Activation. Suspend zinc dust in anhydrous THF and activate it using a catalytic amount of 1,2-dibromoethane and TMSCl.

-

Causality: Zinc naturally forms a passivating oxide layer. The chemical activation removes this layer, ensuring rapid and uniform insertion of zinc into the C-Br bond to form the reactive zinc enolate.

-

-

Step 2: Reagent Addition. Cool the suspension to 0 °C. Add a mixture of ethyl 2-bromo-2-methylpropanoate (1.0 eq) and acetaldehyde (1.2 eq) dropwise over 30 minutes.

-

Causality: The formation of the zinc enolate and subsequent nucleophilic attack on the aldehyde is highly exothermic. Dropwise addition at 0 °C prevents the evaporation of the highly volatile acetaldehyde (BP: 20.2 °C) and suppresses unwanted homocoupling or aldol condensation side reactions.

-

-

Step 3: Quenching and Validation. Stir for 2 hours at room temperature, then quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate. Validate the product via ¹H-NMR (look for the distinct singlet of the gem-dimethyl group around

1.1-1.2 ppm and the multiplet of the carbinol proton).-

Causality: A mildly acidic NH₄Cl quench breaks down the zinc alkoxide intermediate to yield the free alcohol without causing acid-catalyzed dehydration of the newly formed

-hydroxy ester.

-

Protocol B: Derivatization into a Chlorosulfonyl Promoiety

To utilize the compound in prodrug synthesis, the hydroxyl group is converted into a chlorosulfonyl leaving group[7].

-

Step 1: Reagent Preparation. Cool a solution of freshly distilled sulfuryl chloride (SO₂Cl₂, 1.0 eq) in anhydrous diethyl ether to -78 °C under argon.

-

Causality: SO₂Cl₂ is extremely reactive. The ultra-low temperature is required to suppress violent exotherms and prevent the formation of symmetrical dialkyl sulfates.

-

-

Step 2: Dropwise Addition. Add a solution of Ethyl 3-hydroxy-2,2-dimethylbutanoate (1.0 eq) and pyridine (1.0 eq) in diethyl ether dropwise over 15 minutes. Stir for 5 hours at -78 °C.

-

Causality: Pyridine serves as an acid scavenger. As the reaction proceeds, HCl is generated; pyridine neutralizes it, driving the reaction to completion and preventing acid-catalyzed degradation of the ester.

-

-

Step 3: Isolation. Filter the reaction mixture rapidly under inert conditions to remove the precipitated pyridinium chloride salt. The filtrate contains the highly reactive R/S-ethyl 3-((chlorosulfonyl)oxy)-2,2-dimethylbutanoate.

-

Causality: The chlorosulfonyl intermediate is highly sensitive to moisture and nucleophiles. It must be used immediately in the next synthetic step without standard aqueous workup or silica gel chromatography[7].

-

Fig 1. Reformatsky synthesis and subsequent chlorosulfonation workflow.

Strategic Applications in Drug Design

Probing Cyclophosphamide Metabolism

Cyclophosphamide (CP) is a foundational alkylating antineoplastic agent. Its activation in vivo is complex, involving hepatic oxidation to 4-hydroxycyclophosphamide, which exists in equilibrium with aldophosphamide. This intermediate ultimately undergoes

To study these highly unstable intermediates via NMR, researchers needed a stable analog that could not undergo the final

Enabling Oral Bioavailability in -Lactamase Inhibitors

Modern antibacterial therapies often pair a

To solve this, medicinal chemists utilize the chlorosulfonyl derivative of Ethyl 3-hydroxy-2,2-dimethylbutanoate (synthesized in Protocol B) to create a lipophilic prodrug. The butanoate promoiety masks the polar sulfate group of the inhibitor. Upon oral administration, the lipophilic prodrug is readily absorbed into the bloodstream. In vivo esterases rapidly cleave the ethyl ester of the promoiety. This cleavage triggers a spontaneous nucleophilic cyclization, cleanly releasing the active

Fig 2. In vivo metabolic cleavage and cyclization of the prodrug promoiety.

Conclusion

Ethyl 3-hydroxy-2,2-dimethylbutanoate is far more than a simple ester. Its unique steric bulk and reactivity profile have made it an indispensable tool for medicinal chemists—from trapping elusive cancer drug metabolites to enabling the oral delivery of next-generation antibiotics. Furthermore, its discovery in botanical and fungal sources highlights a fascinating bridge between synthetic utility and natural biological defense mechanisms.

References

-

PubChem - Ethyl 3-hydroxy-2,2-dimethylbutanoate (CID 344889). National Center for Biotechnology Information. Available at:[Link]

-

Chemsrc - ethyl 3-hydroxy-2,2-dimethyl-butanoate | CAS#:7505-94-4. Available at:[Link]

-

NIST Chemistry WebBook - Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester. National Institute of Standards and Technology. Available at:[Link]

- Google Patents - WO2018208557A1: 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylpropanoate derivatives and related compounds as perorally administered prodrugs of beta-lactamase inhibitors.

-

MDPI - Diplopterys pubipetala (Malpighiaceae): Insights into Antioxidant, Antibacterial, and Antifungal Activities with Chemical Composition Analysis via UHPLC-MS/MS and GC/MS. Available at:[Link]

-

PMC (NIH) - Alpha-Glucosidase Inhibition, Antioxidant Activities, and Molecular Docking Study of Krom Luang Chumphon Khet Udomsak, a Thai Traditional Remedy. Available at:[Link]

-

ResearchGate - Chemical Composition, Antifungal and Antitumor Properties of Ether Extracts of Scapania verrucosa Heeg. and its Endophytic Fungus Chaetomium fusiforme. Available at:[Link]

-

FUPRESS - Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On. Available at:[Link]

-

ACS Publications - NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. 2. Direct observation, characterization, and reactivity of 4-hydroxy-5,5-dimethylcyclophosphamide and related compounds. J. Med. Chem. 1987, 30, 2, 366–374. Available at:[Link]

Sources

- 1. Ethyl 3-hydroxy-2,2-dimethylbutanoate | C8H16O3 | CID 344889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester [webbook.nist.gov]

- 3. ethyl 3-hydroxy-2,2-dimethyl-butanoate | CAS#:7505-94-4 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Alpha-Glucosidase Inhibition, Antioxidant Activities, and Molecular Docking Study of Krom Luang Chumphon Khet Udomsak, a Thai Traditional Remedy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2018208557A1 - 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylprop noate derivatives and related compounds as perorally administered profrugs of beta-lactamase inhibitors for treating bacterial infections - Google Patents [patents.google.com]

- 8. riviste.fupress.net [riviste.fupress.net]

- 9. pubs.acs.org [pubs.acs.org]

Theoretical Calculations on Ethyl 3-hydroxy-2,2-dimethylbutanoate Conformers

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (EHDB) represents a distinct class of

This guide outlines a rigorous theoretical framework for characterizing the conformational landscape of EHDB. We focus on the competition between intramolecular hydrogen bonding (IMHB) and steric repulsion, utilizing Density Functional Theory (DFT) and Vibrational Circular Dichroism (VCD) for structural validation.

Computational Methodology

To ensure reproducibility and accuracy, the following protocol integrates stochastic conformational searching with high-level quantum mechanical optimization.

Workflow Architecture

The following DOT diagram illustrates the critical path from initial structure generation to spectroscopic validation.

Figure 1: Step-by-step computational workflow for EHDB conformational analysis.

Level of Theory Justification[1]

| Parameter | Recommended Setting | Rationale |

| Functional | wB97X-D or B3LYP-D3(BJ) | Essential to capture dispersion interactions between the ethyl chain and gem-dimethyl groups, which standard B3LYP fails to model accurately [1]. |

| Basis Set | def2-TZVP | Triple-zeta quality reduces Basis Set Superposition Error (BSSE) in H-bonded systems. |

| Solvation | SMD (Solvation Model based on Density) | Superior to IEFPCM for calculating free energies of solvation ( |

| Grid | Ultrafine | Necessary to remove imaginary frequencies associated with soft methyl rotations. |

Conformational Landscape & The Gem-Dimethyl Effect

The core theoretical challenge in EHDB is analyzing how the C2-gem-dimethyl group alters the potential energy surface (PES) compared to linear analogs.

Key Conformer Motifs[2]

We identify three dominant conformational families based on the dihedral angle

-

Conformer A (The "Clamped" 6-Membered Ring):

-

Interaction: Intramolecular H-bond between

proton and Carbonyl Oxygen ( -

Geometry: Forms a pseudo-6-membered ring.

-

Stability: Typically the global minimum in the gas phase and non-polar solvents (

,

-

-

Conformer B (The 5-Membered Ring):

-

Interaction: Intramolecular H-bond between

proton and the Ether Oxygen ( -

Geometry: Forms a pseudo-5-membered ring.

-

Stability: Generally higher in energy than Conformer A due to ring strain, but competitive if the ethyl ester group rotates out of plane.

-

-

Conformer C (Open/Trans):

-

Interaction: No intramolecular H-bond; dipoles opposed.

-

Stability: Stabilized only in highly polar protic solvents (MeOH, DMSO) which disrupt IMHB.

-

Structural Logic Diagram

Figure 2: Interplay of steric and electronic factors driving conformer populations.

Spectroscopic Validation Protocols

Theoretical calculations must be validated against experimental observables. For EHDB, Vibrational Circular Dichroism (VCD) is the gold standard due to its sensitivity to chiral environments.

IR and VCD Signatures

The presence of the gem-dimethyl group causes distinct spectral shifts compared to linear

-

Carbonyl Stretch (

):-

Free: ~1735-1740 cm⁻¹

-

H-Bonded (Conf A): Red-shift to ~1715-1725 cm⁻¹. The magnitude of this shift is a direct proxy for the strength of the IMHB [3].

-

-

Hydroxyl Stretch (

):-

Free: ~3600 cm⁻¹ (sharp)

-

H-Bonded: ~3500-3550 cm⁻¹ (broadened).

-

Calculation of VCD Spectra

To accurately simulate the VCD spectrum for absolute configuration assignment:

-

Frequency Calculation: Run harmonic frequency calculations on all conformers within 3 kcal/mol of the global minimum.

-

Boltzmann Weighting: Average the rotational strengths (

) and dipole strengths ( -

Lorentzian Broadening: Apply a Half-Width at Half-Height (HWHH) of 4-8 cm⁻¹ to match experimental resolution.

Experimental Procedure (Synthesis for Validation)

To validate the theoretical model, high-purity EHDB is required.

Protocol:

-

Substrate: Start with Ethyl 2,2-dimethylacetoacetate.

-

Enzymatic Reduction: Use a Ketoreductase (KRED) screen (e.g., Lactobacillus kefir KRED) to access the (S)- or (R)-enantiomer with >99% ee [4].

-

Note: Chemical reduction (e.g.,

) often yields racemate, which complicates VCD analysis.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc 8:1).

-

Analysis: Dissolve 10 mg in

for NMR and VCD analysis. Compare experimental VCD bands in the carbonyl region (1700-1750 cm⁻¹) with the Boltzmann-weighted wB97X-D/def2-TZVP spectrum.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Polavarapu, P. L. (2020). Determination of Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism. Chirality, 32(5), 658-669. Link

-

Hollmann, F., & Arends, I. W. (2012). Biocatalytic reduction of carbonyl groups.[1] Green Chemistry, 14, 2192-2202. Link

Sources

Commercial availability and suppliers of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Sourcing Managers in Pharmaceutical Development

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS 7505-94-4) is a specialized aliphatic ester serving as a critical chiral building block in modern organic synthesis. Its structural uniqueness lies in the gem-dimethyl substitution at the

Recent patent literature highlights its utility in the synthesis of next-generation

Chemical Identity & Physical Properties[1][2][3][4]

Understanding the physicochemical profile is essential for handling and analytical method development.

| Property | Specification |

| Chemical Name | Ethyl 3-hydroxy-2,2-dimethylbutanoate |

| Common Synonyms | Ethyl 3-hydroxy-2,2-dimethylbutyrate; 2,2-Dimethyl-3-hydroxybutyric acid ethyl ester |

| CAS Number | 7505-94-4 |

| Molecular Formula | C |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~228 °C (at 760 mmHg); 105 °C (at 30 mmHg) |

| Density | 0.988 g/cm |

| Flash Point | 87.3 °C (Combustible) |

| Chirality | Contains one stereocenter at C3.[1][2] Available as racemate or enantiomerically enriched (R/S).[2] |

Synthesis & Manufacturing Landscape

For process chemists, the route of manufacture dictates the impurity profile. Two primary industrial routes exist: the Reformatsky Reaction (Route A) and the Keto-Ester Reduction (Route B).

Route A: The Reformatsky Reaction (Traditional)

This is the classic method for generating

-

Mechanism: Reaction of ethyl

-bromoisobutyrate (Ethyl 2-bromo-2-methylpropanoate) with acetaldehyde in the presence of activated Zinc. -

Pros: Direct formation of the carbon skeleton; robust.

-

Cons: Use of stoichiometric metals (Zn); potential for dehydration byproducts (

-unsaturated esters).

Route B: Reduction of -Keto Ester (Scalable & Chiral Access)

-

Precursor: Ethyl 2,2-dimethyl-3-oxobutanoate (CAS 597-04-6).[3][4][5][6]

-

Mechanism: Reduction of the ketone moiety.[7][8][9]

-

Racemic: NaBH

in Ethanol/Methanol. -

Chiral: Asymmetric hydrogenation using Ru-BINAP or Biocatalysis (KREDs).

-

-

Pros: Scalable; access to high enantiomeric excess (ee > 98%); cleaner impurity profile.

Visualization: Synthesis Pathways

The following diagram illustrates the two converging pathways and their critical control points.

Caption: Comparison of Reformatsky and Keto-Reduction synthetic routes. Route B is preferred for chiral applications.

Commercial Supply Chain

Sourcing this compound requires distinguishing between "catalog" quantities and "bulk" manufacturing capability.

Supplier Tiers & Strategy

| Tier | Supplier Examples | Typical Scale | Lead Time | Strategy |

| Tier 1: Catalog | Sigma-Aldrich, TCI, BLD Pharm, Santa Cruz (SCBT) | 1g – 100g | 1-2 Weeks | Use for initial screening and analytical standards. |

| Tier 2: Bulk Specialist | Ambeed, Combi-Blocks, Enamine | 100g – 5kg | 2-4 Weeks | Use for process optimization and pilot batches. |

| Tier 3: Custom Mfg | WuXi AppTec, Porton, CDMOs | >10kg | 8-12 Weeks | Required for GMP grade or specific enantiomers (R/S). |

Procurement Protocol: Supplier Qualification

When moving from R&D to Pilot scale, "Certificate of Analysis" (CoA) verification is insufficient. You must validate the synthetic route used by the supplier to anticipate impurities.

Caption: Workflow for qualifying a supplier of Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Applications in Drug Development[5][11]

Prodrug Linker Technology

The gem-dimethyl group at the

-

Mechanism: When attached to an active pharmaceutical ingredient (API) via the hydroxyl group (e.g., as a carbonate or carbamate), the ester tail remains. The steric bulk slows down esterases, extending the half-life of the prodrug in plasma.

-

Case Study: This moiety is utilized in the synthesis of oral prodrugs for

-lactamase inhibitors .[1] Specifically, it serves as a precursor to sulfonyl-oxy ester derivatives, improving the oral absorption of polar anionic drugs.

Chiral Pool Synthesis

The enantiopure forms (R or S) are valuable for synthesizing polyketide fragments and complex macrocycles where the 1,2-syn or 1,2-anti stereochemistry is established relative to the pre-existing chiral center.

References

-

PubChem. Ethyl 3-hydroxy-2,2-dimethylbutanoate (Compound CID 344889).[10] National Library of Medicine. [Link]

-

ChemSRC. CAS 7505-94-4: Ethyl 3-hydroxy-2,2-dimethylbutanoate Data & Suppliers. [Link][1][11]

-

Google Patents. WO2018208557A1: Prodrugs of beta-lactamase inhibitors. (Cites use of Ethyl 3-hydroxy-2,2-dimethylbutanoate as intermediate).[12][13][1][14]

-

Organic Syntheses. General Reformatsky Reaction Protocols. [Link]

Sources

- 1. WO2018208557A1 - 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylprop noate derivatives and related compounds as perorally administered profrugs of beta-lactamase inhibitors for treating bacterial infections - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 597-04-6: Ethyl 2,2-dimethylacetoacetate | CymitQuimica [cymitquimica.com]

- 4. ethyl 2,2-dimethyl-3-oxobutanoate [stenutz.eu]

- 5. Ethyl 2,2-dimethyl-3-oxobutanoate [allbiopharm.com]

- 6. 597-04-6|Ethyl 2,2-dimethyl-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. Ethyl 3-hydroxy-2,2-dimethylbutanoate | C8H16O3 | CID 344889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. lookchem.com [lookchem.com]

- 13. chembk.com [chembk.com]

- 14. Ambeed [ambeed.com]

Technical Guide: Safety and Handling of Ethyl 3-hydroxy-2,2-dimethylbutanoate

[1]

Executive Summary & Technical Scope

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) is a specialized chiral building block, predominantly utilized as a precursor in the synthesis of Pantolactone (a key intermediate for Vitamin B5/Pantothenic acid) and various carbapenem antibiotics.

Unlike common solvents, this compound occupies a "safety gray zone" in many databases due to limited specific toxicological reports. As a Senior Application Scientist, I advocate for a Precautionary Analog Approach . By analyzing its structural homology to Ethyl 3-hydroxybutyrate and Pantolactone, we must treat this substance as a Combustible Liquid and a Irritant (Skin/Eye/Respiratory) until proven otherwise.

This guide moves beyond generic SDS data, offering a field-validated protocol for handling, synthesis integration, and emergency response.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical constants is the first line of defense. The gem-dimethyl group at the

| Property | Value / Description | Note |

| IUPAC Name | Ethyl 3-hydroxy-2,2-dimethylbutanoate | |

| CAS Number | 7505-94-4 | Primary identifier |

| Synonyms | Ethyl 2,2-dimethyl-3-hydroxybutyrate; 3-Hydroxy-2,2-dimethylbutyric acid ethyl ester | |

| Molecular Formula | ||

| Molecular Weight | 160.21 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous at low temps |

| Boiling Point | ~175-180°C (Predicted) | High boiler; difficult to strip completely |

| Flash Point | >65°C (Estimated) | Combustible (Class IIIA) .[1][2][3] Do not heat open vessels. |

| Solubility | Soluble in alcohols, DCM, EtOAc; Sparingly soluble in water | Partition coefficient favors organic phase |

Hazard Identification & Toxicology (Analog-Based)

Scientific Integrity Note: Specific LD50 data for CAS 7505-94-4 is sparse. The following hazard profile is derived from Quantitative Structure-Activity Relationship (QSAR) analysis of the structural analog Ethyl 3-hydroxybutyrate (CAS 5405-41-4) and the cyclized metabolite Pantolactone .

Core Hazards

The "Lactonization" Risk

In the presence of strong acids or elevated heat, this compound can cyclize to form Pantolactone . While Pantolactone is generally considered low-toxicity, the reaction releases Ethanol , which lowers the flash point of the reaction mixture significantly.

-

Mechanism:

-

Safety Implication: A reaction vessel heated to 80°C may suddenly become flammable if ethanol is generated in situ.

Safe Handling & Storage Protocols

This workflow is designed to prevent cross-contamination and exposure. The causality here is simple: Containment prevents sensitization.

A. Engineering Controls[1]

-

Primary: Chemical Fume Hood with face velocity >100 fpm.

-

Secondary: Local Exhaust Ventilation (LEV) if using rotary evaporators outside a hood.

-

Atmosphere: Nitrogen or Argon blanket recommended during storage to prevent oxidation of the secondary alcohol, though the compound is relatively stable.

B. Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical Splash Goggles (ANSI Z87.1). Why? Viscous liquids cling to corneas; safety glasses are insufficient for splash risks.

-

Hands:

-

Splash Contact: Nitrile (0.11 mm).

-

Immersion/Prolonged: Butyl Rubber (0.3 mm). Reasoning: Esters can swell and permeate thin nitrile gloves over >15 minutes.

-

-

Body: Lab coat (cotton/poly blend) + closed-toe shoes.

C. Operational Workflow Visualization

Figure 1: Standard Operating Procedure (SOP) flow for handling Ethyl 3-hydroxy-2,2-dimethylbutanoate, emphasizing containment at the dispensing stage.

Synthesis & Application Context

In drug development, this compound is often subjected to reduction (using LiAlH4 or NaBH4) or protection (silylation).

Critical Handling Nuances

-

Viscosity Management: The compound is viscous.[7] When transferring via syringe, use a wide-bore needle (18G) to prevent back-pressure accidents.

-

Reaction Exotherms: The hydroxyl group is protic. If reacting with strong bases (NaH, LDA), hydrogen gas evolution will be instantaneous.

-

Protocol: Vent the reaction vessel through a bubbler. Do not seal.

-

-

Workup Emulsions: Due to the amphiphilic nature (hydrophobic ethyl/methyl groups vs. hydrophilic hydroxyl), aqueous workups often emulsify.

-

Solution: Use Brine (saturated NaCl) and a small amount of Methanol to break emulsions during extraction.

-

Emergency Response System

In the event of exposure, immediate action mitigates long-term injury. This protocol prioritizes decontamination over neutralization .

Figure 2: Decision logic for emergency response. Note the prohibition of alcohol for skin cleaning, as it increases transdermal absorption.

Specific First Aid Measures

-

Inhalation: Move to fresh air. If heating occurred, monitor for delayed pulmonary edema (rare, but possible with ester vapors).

-

Skin: Wash with soap and water.[5][6][7][8] Do not use organic solvents to clean skin; this drives the chemical deeper into the dermis.

-

Ingestion: Do not induce vomiting due to aspiration risk. Rinse mouth with water.[1][6][7]

Waste Disposal & Environmental Compliance

-

Classification: Non-halogenated organic solvent waste.

-

Protocol:

-

Collect in High-Density Polyethylene (HDPE) or Glass containers.

-

Label clearly as "Organic Waste - Esters".

-

Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream to prevent thermal runaway.

-

-

Ecological Impact: While data is limited, esters are generally biodegradable. However, prevent entry into drains to avoid high Biological Oxygen Demand (BOD) spikes in water treatment systems.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344889, Ethyl 3-hydroxy-2,2-dimethylbutanoate. Retrieved March 6, 2026, from [Link]

-

Organic Syntheses. (1990). Synthesis of D-(-)-Pantoyl Lactone. Organic Syntheses, Coll. Vol. 7, p.386. Retrieved March 6, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 3-hydroxy-2,2-dimethylbutanoate | C8H16O3 | CID 344889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. エチル (R)-(−)-3ヒドロキシブチレート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.no [fishersci.no]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. tcichemicals.com [tcichemicals.com]

Solubility of Ethyl 3-hydroxy-2,2-dimethylbutanoate in common organic solvents

[1][2]

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (EHDB) acts as a critical chiral synthon, primarily utilized in the synthesis of Pantolactone (a Vitamin B5 precursor).[1][2] Its unique structure—featuring a lipophilic gem-dimethyl backbone juxtaposed with a polar hydroxyl and ester functionality—creates a complex solubility profile.[1][2] This guide provides a mechanistic analysis of its solvation behavior, essential for optimizing reaction yield, enzymatic resolution, and purification workflows.

Part 1: Physicochemical Profile & Structural Determinants

To predict solubility behavior without trial-and-error, one must understand the molecular architecture.[1][2] EHDB is an amphiphilic ester .[2]

Molecular Descriptors

| Property | Value / Descriptor | Significance |

| Molecular Formula | Moderate carbon chain length.[1][2][3] | |

| Molecular Weight | 160.21 g/mol | Low MW facilitates solvent penetration.[2] |

| LogP (Predicted) | ~1.1 | Moderately Lipophilic. It partitions preferentially into organic phases but retains water affinity.[2] |

| H-Bond Donors | 1 (Secondary Alcohol) | Critical for solubility in protic solvents (MeOH, Water).[1][2] |

| H-Bond Acceptors | 3 (Ester + Alcohol) | Facilitates interaction with polar aprotic solvents (THF, Acetone).[1][2] |

| Gem-Dimethyl Effect | C2 Position | The two methyl groups at C2 create steric bulk, reducing conformational freedom and shielding the ester carbonyl, which impacts solvation kinetics. |

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constants and functional group interactions.

Solubility Tier Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent dispersion interactions; primary solvent for extraction from aqueous phases.[1][2] |

| Esters | Ethyl Acetate | Miscible | "Like dissolves like."[2] The ester-ester interaction is energetically favorable.[1][2] |

| Alcohols | Methanol, Ethanol | Miscible | Strong Hydrogen Bonding with the C3-hydroxyl group.[2] |

| Ethers | THF, MTBE | High | Good acceptor-donor matching; MTBE is preferred for process safety over diethyl ether.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Soluble due to alkyl chain interactions, though less favorable than polar organics. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | The polar -OH group resists solvation in pure alkanes, potentially leading to oiling out at low temperatures.[2] |

| Water | Water (pH 7) | Low to Moderate | The hydrophobic gem-dimethyl and ethyl groups counteract the hydrophilic -OH.[1][2] Solubility is estimated <100 mg/mL.[2] |

Part 3: Mechanistic Insights (Causality)[1][2]

Understanding why EHDB dissolves is as important as knowing if it dissolves.[2]

The Hydroxyl "Anchor"

The secondary hydroxyl group at C3 acts as a hydrophilic anchor. In non-polar solvents like Hexane, this group promotes self-association (dimerization) of EHDB molecules via intermolecular hydrogen bonds.[1][2] This competes with solvation, often resulting in viscous oils or phase separation. In protic solvents (Ethanol), the solvent molecules break these dimers, fully solvating the monomer.

The Gem-Dimethyl Steric Shield

The two methyl groups at the C2 position provide a "greasy" lipophilic shield. This increases solubility in non-polar solvents (Toluene) compared to linear analogs (like ethyl 3-hydroxybutyrate).[1][2] However, this steric bulk also hinders the approach of water molecules to the ester linkage, effectively lowering hydrolytic degradation rates in aqueous media—a crucial factor for shelf-life stability.

Visualization: Solvation Mechanism

The following diagram illustrates the competition between intermolecular forces.

Caption: Competitive solvation forces: Polar solvents disrupt EHDB self-association, while non-polar solvents struggle to overcome the intermolecular H-bonding of the hydroxyl group.[1][2]

Part 4: Experimental Protocol (OECD 105 Adapted)[1][2]

For regulatory submissions or precise formulation, qualitative data is insufficient. The following protocol is adapted from OECD Guideline 105 (Shake Flask Method) specifically for viscous hydroxy-esters.

Validated Workflow: Saturation Shake-Flask Method

Objective: Determine the exact saturation limit of EHDB in a target solvent at 20°C.

Reagents:

-

Analyte: Ethyl 3-hydroxy-2,2-dimethylbutanoate (>98% purity).[1][2]

-

Solvent: HPLC Grade (e.g., Water or Buffer).

-

Internal Standard: Acetophenone (structurally distinct, UV active).

Step-by-Step Methodology:

-

Pre-Saturation:

-

Equilibration (The Kinetic Phase):

-

Phase Separation:

-

Centrifuge the mixture at 10,000 rpm for 20 minutes at 20°C.

-

Note: Avoid filtration if the compound is viscous, as it may clog pores or adsorb to filter membranes.

-

-

Quantification (HPLC-UV):

-

Extract an aliquot of the clear supernatant.

-

Dilute with Acetonitrile (ACN) to bring into calibration range.[2]

-

Analyze via HPLC (C18 Column, Water/ACN gradient, UV detection at 210 nm).

-

Visualization: Experimental Workflow

Caption: The OECD 105 Shake-Flask adaptation ensures thermodynamic equilibrium is reached before measurement.

Part 5: Application Context (Synthesis & Purification)[1][2]

The solubility profile dictates the efficiency of converting EHDB to Pantolactone .

Cyclization Reaction

To convert EHDB to Pantolactone, the molecule must undergo intramolecular esterification.

-

Ideal Solvent: Toluene or Xylene.[2]

-

Why? These high-boiling, non-polar solvents allow for the azeotropic removal of ethanol (the byproduct). EHDB is soluble in hot toluene, but as the reaction proceeds, the more polar Pantolactone forms.

Extraction Strategy

Post-reaction, the mixture often contains unreacted EHDB and Pantolactone.

References

-

PubChem. (n.d.).[2][4] Ethyl 3-hydroxy-2,2-dimethylbutanoate (Compound Summary). National Library of Medicine.[4] Retrieved March 6, 2026, from [Link]

-

OECD. (1995).[2] Test No. 105: Water Solubility.[2][5][6] OECD Guidelines for the Testing of Chemicals, Section 1.[6] Retrieved March 6, 2026, from [Link]

-

Organic Syntheses. (1940).[2] Pantolactone Synthesis and Properties.[2][7] Coll. Vol. 23, p. 37. Retrieved March 6, 2026, from [Link](Note: Reference describes the general class of pantoic acid derivatives and their handling).

-

ResearchGate. (2005).[2] Hydrophobic and solvation effects on the solubility of hydroxy-esters.[1][2][8] Retrieved March 6, 2026, from [Link](General principle citation for hydroxy-ester behavior).[1][2]

Sources

- 1. scent.vn [scent.vn]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 3-hydroxy-2,2-dimethylbutanoate | C8H16O3 | CID 344889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. filab.fr [filab.fr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Biocatalytic Synthesis of Chiral Ethyl 3-hydroxy-2,2-dimethylbutanoate

Application Note & Protocol Guide

Part 1: Strategic Overview & Scientific Rationale

The Target Molecule & Industrial Significance

Ethyl 3-hydroxy-2,2-dimethylbutanoate is a critical chiral synthon, primarily serving as the open-chain precursor to D-(-)-Pantolactone , the key intermediate for Pantothenic Acid (Vitamin B5) and Panthenol .[1]

While the C2 position carries a gem-dimethyl group (rendering it achiral), the C3 position is a prochiral ketone. The reduction of this ketone yields a secondary alcohol with high optical purity requirements.[2] The industrial standard demands the (R)-enantiomer (which cyclizes to D-Pantolactone) with >98% ee .

The Biocatalytic Advantage

Traditional chemical hydrogenation (e.g., using Ru-BINAP) often struggles with the steric bulk of the gem-dimethyl group at the

Biocatalysis using Ketoreductases (KREDs) offers a superior alternative:

-

Steric Tolerance: Engineered KREDs can accommodate the bulky

-dimethyl motif. -

Mild Conditions: Reactions proceed at ambient temperature and pressure.

-

Enantioselectivity: Enzymes inherently differentiate the re- and si-faces of the ketone, often delivering >99% ee without complex ligand screening.

-

Safety: Avoids the use of pyrophoric metal catalysts and high-pressure hydrogen gas.

Part 2: Biocatalytic Reaction Engineering

Reaction Mechanism & Stoichiometry

The transformation is an asymmetric ketone reduction coupled with a cofactor regeneration system.[3]

-

Main Reaction: Ethyl 2,2-dimethyl-3-oxobutanoate + NADPH + H

-

Regeneration Reaction: Glucose + NADP

Note on Cofactors: While some KREDs use NADH, NADPH is more common for biosynthetic reductions. The protocol below assumes an NADPH-dependent KRED paired with Glucose Dehydrogenase (GDH) for recycling.

Visualizing the Pathway

The following diagram illustrates the coupled enzymatic system and the flow of electrons.

Caption: Coupled enzymatic cycle showing the KRED-mediated reduction of the keto ester driven by GDH-mediated glucose oxidation.

Part 3: Experimental Protocols

Protocol A: Enzyme Screening (Micro-Scale)

Objective: Identify the optimal KRED variant from a panel (e.g., Codexis, Johnson Matthey, or in-house library).

Materials:

-

KRED Enzyme Panel (lyophilized powder).

-

Substrate: Ethyl 2,2-dimethyl-3-oxobutanoate (100 mM stock in DMSO).

-

Cofactor Mix: NADP+ (1.0 mM), Glucose (150 mM), GDH (5 U/mL) in Phosphate Buffer (100 mM, pH 7.0).

-

Deep-well plates (96-well).

Procedure:

-

Dispense Buffer: Add 900 µL of Cofactor Mix to each well.

-

Add Enzyme: Add 1–2 mg of unique KRED powder to each well.

-

Add Substrate: Add 50 µL of Substrate Stock (Final conc: ~5 mM).

-

Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

-

Quench & Extract: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 mins. Centrifuge at 4000 rpm for 5 mins.

-

Analysis: Transfer 200 µL of the organic phase to GC vials. Analyze via Chiral GC (see Section 4).

Hit Criteria:

Protocol B: Preparative Scale Synthesis (1 Gram)

Objective: Synthesize sufficient material for characterization and cyclization studies.

Reagents Table:

| Component | Amount | Concentration / Role |

| Buffer | 40 mL | 100 mM Potassium Phosphate, pH 7.0 |

| Substrate | 1.0 g (6.3 mmol) | Ethyl 2,2-dimethyl-3-oxobutanoate |

| Glucose | 1.7 g (9.5 mmol) | 1.5 eq (Reductant) |

| NADP+ | 10 mg | Catalyst (Cofactor) |

| GDH (CDX-901 or equiv) | 20 mg | ~50 U/mg (Recycling Enzyme) |

| KRED (Selected Hit) | 50 mg | Biocatalyst |

| DMSO | 2 mL | Co-solvent (5% v/v) |

Step-by-Step Methodology:

-

Reaction Assembly:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Phosphate Buffer.

-

Dissolve Glucose and NADP+.

-

Add the GDH and KRED enzymes.[10] Stir gently (150 rpm) until dissolved/dispersed. Do not vortex enzymes.

-

-

Substrate Addition:

-

Dissolve the Substrate (1.0 g) in DMSO (2 mL).

-

Add the substrate solution dropwise to the stirring enzyme mixture over 5 minutes.

-

Note: The mixture may become cloudy (emulsion); this is normal and beneficial for mass transfer.

-

-

Reaction Monitoring:

-

Temperature: Maintain at 30°C using a water bath or thermostatted block.

-

pH Control: The oxidation of glucose produces gluconic acid, which will lower pH. Monitor pH every 2 hours. Adjust to pH 7.0 using 1 M NaOH (automated pH-stat is preferred, but manual adjustment works for 1g scale).

-

Time: Run for 18–24 hours.

-

-

Work-Up:

-

Add Celite 545 (0.5 g) to the reaction mixture to aid filtration of protein. Stir for 10 mins.

-

Filter through a sintered glass funnel.

-

Extract the filtrate with Ethyl Acetate (3 x 40 mL).

-

Combine organic layers and wash with Brine (1 x 20 mL).

-

Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (Rotavap, 40°C, 20 mbar).

-

-

Yield: Expect 0.90 – 0.95 g (90–95%) of clear, colorless oil.

Part 4: Analytical Quality Control

Method: Chiral Gas Chromatography (GC)

-

Instrument: Agilent 7890 or equivalent with FID.

-

Column: Cyclosil-B or CP-Chirasil-Dex CB (25m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.5 mL/min.

-

Temperature Program:

-

Initial: 80°C (Hold 2 min)

-

Ramp: 5°C/min to 140°C

-

Hold: 5 min

-

-

Retention Times (Approximate):

-

Substrate (Keto ester): 6.5 min

-

(S)-Enantiomer: 9.2 min

-

(R)-Enantiomer: 9.8 min

-

-

Calculation:

Part 5: Troubleshooting & Optimization Guide

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme Inhibition or pH Drop | Check pH (must be >6.5). If pH is OK, substrate concentration (25 g/L) might be toxic; try fed-batch addition. |

| Low ee (<90%) | Wrong Enzyme or Background Reaction | Ensure no background chemical reduction. Re-screen KRED panel for higher selectivity. |

| Emulsion during Workup | Protein denaturation | Use Celite filtration before extraction. Add more brine during extraction. |

Handling Steric Hindrance

The gem-dimethyl group at C2 creates a "neopentyl-like" steric environment. If reaction rates are slow:

-

Increase Temperature: KREDs from thermophiles can tolerate 40–45°C, increasing reaction rate.

-

Co-Solvent: Increase DMSO or Isopropanol to 10-15% to improve substrate availability in the aqueous phase.

Part 6: References

-

Kaluzna, I., et al. (2005). "Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols."[2] Chemical Reviews, 105(11), 5925–5926. Link

-

Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology, 76, 237–248. Link

-

Sakuradani, E., et al. (2009). "Practical synthesis of D-pantolactone by using a novel fungal lactonase." Journal of Bioscience and Bioengineering, 107(4), 368-371. (Context on Pantolactone pathway). Link

-

Codexis, Inc. (2023). "Codex® KRED Screening Kits Protocol." (General reference for KRED screening methodology). Link

-

BenchChem. (2025).[3] "Application Notes for Enantioselective Reduction of Beta-Keto Esters." (Substrate-specific context). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. EP0400239A1 - Process for asymmetric reduction of ketones with baker's yeast - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chab.ethz.ch [chab.ethz.ch]

- 8. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Use of Ethyl 3-hydroxy-2,2-dimethylbutanoate in Natural Product Synthesis

Introduction: The Strategic Value of the 3-Hydroxy-2,2-dimethylbutanoate Scaffold

In the intricate field of natural product synthesis and drug development, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Ethyl 3-hydroxy-2,2-dimethylbutanoate, a β-hydroxy ester, represents a valuable yet underutilized synthon. Its characteristic gem-dimethyl group alpha to the ester functionality introduces a sterically demanding quaternary center, a motif present in a variety of bioactive natural products and pharmaceuticals. This structural feature can impart significant metabolic stability and influence the conformational rigidity of a molecule, which is often crucial for its biological activity.

The presence of a hydroxyl group at the C3 position offers a versatile handle for further chemical transformations, including oxidation, acylation, and inversion of stereochemistry. This guide provides a comprehensive overview of the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate and its potential applications as a chiral precursor in the synthesis of complex molecules, such as metabolites of therapeutic agents. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

While direct applications in the total synthesis of complex natural products are not extensively documented in the literature, the structural motif of 3-hydroxy-2,2-dimethylbutanoic acid is found in biologically significant molecules. For instance, it is a known metabolite of the cholesterol-lowering drug, simvastatin[1]. The availability of enantiomerically pure forms of Ethyl 3-hydroxy-2,2-dimethylbutanoate would, therefore, be of considerable interest for metabolism studies, the synthesis of reference compounds, and the development of new pharmaceutical analogues.

Part 1: Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate

The synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate can be efficiently achieved through classic carbon-carbon bond-forming reactions. The two most prominent and reliable methods are the Reformatsky reaction and the Aldol reaction. For stereoselective synthesis, an adaptation of the Evans' aldol methodology is proposed.

Achiral Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a powerful method for the synthesis of β-hydroxy esters by the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc[2][3]. For the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate, this involves the reaction of ethyl 2-bromoisobutyrate with acetaldehyde.

Caption: General workflow for the Reformatsky reaction.

Protocol 1: Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate via the Reformatsky Reaction

This protocol details the synthesis using the Reformatsky reaction between ethyl 2-bromoisobutyrate and acetaldehyde.

Materials:

-

Ethyl 2-bromoisobutyrate

-

Acetaldehyde

-

Activated Zinc dust

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Activation of Zinc: In a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the activated zinc dust (e.g., 6.5 g, 100 mmol). Add 40 mL of anhydrous THF to the flask.

-

Reaction Setup: In the dropping funnel, prepare a mixture of ethyl 2-bromoisobutyrate (e.g., 9.75 g, 50 mmol) and acetaldehyde (e.g., 2.2 g, 50 mmol) in 20 mL of anhydrous THF.

-

Initiation: Add a small portion of the mixture from the dropping funnel to the zinc suspension. The reaction should be initiated, which is often indicated by a slight warming of the flask. If the reaction does not start, gentle heating may be required.

-

Addition: Once the reaction has initiated, add the remaining mixture dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, reflux the reaction mixture for an additional 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and then quench by the slow addition of 60 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the product with three 50 mL portions of diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product. Purify the product by fractional distillation.

Quantitative Data Summary:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl 2-bromoisobutyrate | 195.05 | 50 | 9.75 g |

| Acetaldehyde | 44.05 | 50 | 2.2 g |

| Zinc Dust | 65.38 | 100 | 6.5 g |

| Product | 160.21 | - | - |

| Expected Yield | - | - | 50-70% |

Stereoselective Synthesis via Evans' Aldol Reaction

For the synthesis of enantiomerically enriched Ethyl 3-hydroxy-2,2-dimethylbutanoate, the Evans' aldol reaction provides a reliable and highly diastereoselective method[4]. This approach utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the aldol addition between a tertiary enolate and an aldehyde.

Caption: Workflow for Evans' asymmetric aldol synthesis.

Protocol 2: Asymmetric Synthesis of (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate

This protocol outlines a proposed synthesis based on the Evans' aldol methodology.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

-

Isobutyryl chloride

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Acetaldehyde

-

Anhydrous THF

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Ethanol

-

Standard workup and purification reagents

Procedure:

-

Acylation of the Auxiliary: React the chiral auxiliary with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the N-isobutyryl oxazolidinone.

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-isobutyryl oxazolidinone in anhydrous THF and cool to -78 °C. Add LDA (prepared from n-BuLi and diisopropylamine) dropwise to form the corresponding Z-enolate.

-

Aldol Addition: To the cold enolate solution, add freshly distilled acetaldehyde dropwise. Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C over 1 hour.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate the desired diastereomer.

-

Cleavage of the Auxiliary: The chiral auxiliary can be cleaved by treatment with LiOH and H₂O₂ in a THF/water mixture. Subsequent esterification of the resulting carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄ catalyst) will yield the target (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Expected Outcome: This method is expected to provide the target compound with high diastereoselectivity (>95:5 dr) and, after cleavage, high enantiomeric excess (>98% ee).

Part 2: Applications in the Synthesis of Bioactive Molecules

The 3-hydroxy-2,2-dimethylbutanoate moiety is a key structural element in metabolites of several drugs. A prime example is its presence in the urinary metabolites of simvastatin, a widely prescribed medication for lowering cholesterol[1]. The synthesis of these metabolites is crucial for pharmacological and toxicological studies.

Proposed Synthetic Route to a Simvastatin Metabolite Precursor

The enantiomerically pure Ethyl 3-hydroxy-2,2-dimethylbutanoate can serve as a starting material for the synthesis of the side chain of simvastatin metabolites. The following is a proposed synthetic scheme.

Caption: Proposed synthesis of a simvastatin metabolite precursor.

Protocol 3: Protection of the Hydroxyl Group

Materials:

-

(R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate (1 eq.) and imidazole (2.5 eq.) in anhydrous DCM.

-

Add TBDMSCl (1.2 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench with water and extract with DCM.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the TBDMS-protected ester.

Further steps would involve the selective reduction of the ester to the corresponding aldehyde, followed by olefination to construct the full side chain, which can then be coupled to the core of the simvastatin molecule.

References

-

Cambridge University Press. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]

-

Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxy-2,2-dimethylbutanoate. National Center for Biotechnology Information. Available at: [Link]

-

Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564. Available at: [Link]

-

LibreTexts Chemistry. (2023, January 22). Reformatsky Reaction. Available at: [Link]

-

DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Utah State University. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate. Available at: [Link]

-

Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-hydroxybutyric acid. National Center for Biotechnology Information. Available at: [Link]

-

ChemSrc. (2025, August 25). ethyl 3-hydroxy-2,2-dimethyl-butanoate. Available at: [Link]

-

Semantic Scholar. (n.d.). ethyl 3-hydroxybutanoate. Available at: [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Available at: [Link]

-

LibreTexts Chemistry. (2019, June 5). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Available at: [Link]

-

YouTube. (2024, March 28). Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024. Available at: [Link]

-

FooDB. (2010, April 8). Showing Compound (+/-)-Ethyl 3-hydroxy-2-methylbutyrate (FDB009368). Available at: [Link]

Sources

Application Note: Enantioselective Reduction of Ethyl 2,2-Dimethyl-3-Oxobutanoate

Executive Summary

Objective: To provide a high-fidelity protocol for the enantioselective reduction of ethyl 2,2-dimethyl-3-oxobutanoate (1) to ethyl 3-hydroxy-2,2-dimethylbutanoate (2).

Significance: This transformation yields a critical chiral synthon containing a gem-dimethyl group adjacent to a chiral center. This structural motif is pivotal in the synthesis of pantothenic acid (Vitamin B5) analogs and polyketide antibiotics.

Challenge: The gem-dimethyl group at the

-

Primary: Asymmetric Hydrogenation using Ru-BINAP complexes (High reliability, >96% ee).

-

Alternative: Biocatalytic reduction using engineered Ketoreductases (KREDs) (Green chemistry, ambient conditions).

Part 1: Chemical Route – Asymmetric Hydrogenation (Ru-BINAP)

Mechanistic Insight

Unlike standard

Experimental Protocol

Target Scale: 10 mmol (approx. 1.7 g) Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or generated in situ from [RuCl₂(benzene)]₂ + (R)-BINAP.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: Ethyl 2,2-dimethyl-3-oxobutanoate (>98% purity).

-

Catalyst Precursor: [RuCl₂(benzene)]₂ (0.5 mol%).

-

Ligand: (R)-BINAP (1.0 mol%).

-

Solvent: Anhydrous Methanol (degassed).

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring and temperature control.

Step-by-Step Procedure

-

Catalyst Preparation (In Situ):

-

In a Schlenk flask under Argon, combine [RuCl₂(benzene)]₂ (25 mg, 0.05 mmol) and (R)-BINAP (62 mg, 0.1 mmol).

-

Add degassed DMF (2 mL) and stir at 100°C for 10 minutes to form the active complex.

-

Remove solvent under high vacuum or use the solution directly if DMF is compatible (Methanol is preferred for the reaction). Alternative: Use commercially available [RuCl(p-cymene)((R)-BINAP)]Cl.

-

-

Reaction Setup:

-

Charge the autoclave glass liner with Ethyl 2,2-dimethyl-3-oxobutanoate (1.72 g, 10 mmol).

-

Add anhydrous Methanol (10 mL).

-

Add the prepared catalyst solution.

-

-

Hydrogenation:

-

Seal the autoclave. Purge 3 times with H₂ (pressurize to 10 atm, then vent).

-

Pressurize to 50–100 atm (700–1400 psi) H₂. Note: High pressure is critical to overcome steric hindrance.

-

Heat to 50°C and stir vigorously (1000 rpm) for 24–36 hours.

-

-

Workup:

-

Cool to room temperature and carefully vent H₂.

-

Concentrate the reaction mixture via rotary evaporation.

-

Pass the residue through a short pad of silica gel (eluent: Ethyl Acetate) to remove the catalyst.

-

Purification: Distillation (bp ~80°C at 2 mmHg) or flash chromatography (Hexanes/EtOAc 9:1).

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion (<50%) | Steric hindrance / Low H₂ pressure | Increase Pressure to 100 atm; Increase Temp to 80°C. |

| Low ee (<90%) | Catalyst oxidation / Impure substrate | Use strictly anaerobic conditions; Distill substrate prior to use. |

| No Reaction | Catalyst poisoning | Ensure solvent is degassed; Avoid halogenated solvents. |

Mechanism Visualization

Caption: Simplified catalytic cycle for the Ru-BINAP mediated hydrogenation. The steric bulk of the gem-dimethyl group requires high pressure to drive the coordination and hydride transfer steps.

Part 2: Biocatalytic Route – KRED Screening

Strategy: "Selectivity over Speed"